Direct Brown 95, Techincal grade
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Overview
Description
Direct Brown 95, Technical grade, is an azo dye commonly used in the textile industry. It is known for its ability to impart a brown color to various materials, including cotton, leather, plastics, and paper. The compound is characterized by its complex molecular structure, which includes multiple azo groups and hydroxyl groups, contributing to its dyeing properties .
Mechanism of Action
Target of Action
Direct Brown 95, Technical Grade, also known as disodium;2-[[3-[[4-[4-[(3-carboxy-4-hydroxyphenyl)diazenyl]phenyl]phenyl]diazenyl]-2,4-dihydroxyphenyl]diazenyl]-3-oxidobenzenesulfonate;copper, is primarily used as an azo dye . Its primary targets are textiles, leather, plastics, and paper . It binds to these materials, imparting a brown color.
Mode of Action
The compound works by binding to the fibers of the target materials. The azo group (-N=N-) in the compound forms a complex with the material’s surface, leading to the absorption of certain wavelengths of light and reflecting others, which results in the perception of the brown color .
Biochemical Pathways
It’s known that azo dyes can be metabolized by the liver into aromatic amines, some of which have been associated with health risks .
Pharmacokinetics
It’s known that azo dyes can be absorbed and metabolized in the body to various extents depending on their chemical structure . The bioavailability of Direct Brown 95 would depend on factors such as the route of exposure and the individual’s metabolic capacity.
Result of Action
The primary result of Direct Brown 95’s action is the imparting of a brown color to the target materials . . For instance, oral administration to rats of one commercial sample of Direct Brown 95 resulted in one hepatocellular carcinoma and several neoplastic nodules .
Action Environment
The action, efficacy, and stability of Direct Brown 95 can be influenced by various environmental factors. For instance, the dyeing process’s pH and temperature can affect the dye’s binding efficiency to the target material . Furthermore, the compound is listed as an environmental toxin on the US EPA Toxic Release Inventory list (TRI), indicating its potential environmental impact .
Preparation Methods
Synthetic Routes and Reaction Conditions
Direct Brown 95 is synthesized through a series of diazotization and coupling reactions. The process typically involves the following steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling: The diazonium salt is then coupled with another aromatic compound containing hydroxyl or amino groups to form the azo dye.
The reaction conditions often include acidic or basic environments, depending on the specific reactants used. The temperature and pH are carefully controlled to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of Direct Brown 95 involves large-scale reactors where the diazotization and coupling reactions are carried out in a continuous or batch process. The reactants are mixed in precise proportions, and the reaction conditions are optimized for maximum yield and purity. The final product is then purified through filtration, washing, and drying processes .
Chemical Reactions Analysis
Types of Reactions
Direct Brown 95 undergoes various chemical reactions, including:
Oxidation: The azo groups can be oxidized to form different products.
Reduction: The azo groups can be reduced to amines.
Substitution: The hydroxyl groups can participate in substitution reactions with other reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used for substitution reactions
Major Products Formed
Oxidation: Oxidized products include quinones and other aromatic compounds.
Reduction: Reduced products are typically aromatic amines.
Substitution: Substituted products vary depending on the reagents used
Scientific Research Applications
Direct Brown 95 has several applications in scientific research:
Chemistry: Used as a model compound for studying azo dye chemistry and reactions.
Biology: Employed in staining techniques for biological tissues.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used in the textile industry for dyeing fabrics and other materials
Comparison with Similar Compounds
Similar Compounds
- Direct Black 38
- Direct Red 28
- Direct Blue 15
Uniqueness
Direct Brown 95 is unique due to its specific molecular structure, which provides distinct dyeing properties. Compared to similar compounds, it offers a different shade of brown and varying degrees of fastness to light and washing .
Biological Activity
Direct Brown 95 is a synthetic dye belonging to the benzidine-derived azo dyes category. Its biological activity, particularly its toxicity and potential carcinogenic effects, has been a subject of extensive research. This article consolidates findings from various studies, highlighting its biological effects, mechanisms of action, and implications for human health.
Chemical Structure and Properties
Direct Brown 95 is characterized by its azo group (-N=N-) linking aromatic amines. The chemical structure allows it to interact with biological systems, leading to various toxicological effects. It is primarily used in the textile industry for dyeing fabrics such as cotton, wool, and silk.
Carcinogenicity
Direct Brown 95 has been classified as a potential human carcinogen due to its structural similarity to benzidine, a known carcinogen. The National Toxicology Program (NTP) has reported sufficient evidence of carcinogenicity in animal studies involving Direct Brown 95, where liver damage and precancerous conditions were observed in rats and mice .
Table 1: Summary of Carcinogenic Studies on Direct Brown 95
Study Type | Organism | Findings |
---|---|---|
13-Week Subchronic Toxicity Study | Rats | Liver cell degeneration; evidence of carcinogenic potential |
13-Week Subchronic Toxicity Study | Mice | Liver damage; no cancerous changes detected |
Urinary Excretion Study | Rats/Mice | Increased levels of benzidine detected in urine post-exposure |
The biological activity of Direct Brown 95 is primarily linked to its metabolic conversion to benzidine. Once metabolized, it can form DNA adducts, leading to mutations and potentially initiating carcinogenesis. The following mechanisms have been proposed:
- DNA Intercalation : Direct Brown 95 can intercalate into DNA strands, disrupting normal cellular functions and leading to mutagenesis.
- Oxidative Stress : The dye may induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components including lipids, proteins, and nucleic acids.
- Liver Toxicity : Studies have shown that exposure leads to hepatotoxicity characterized by liver cell degeneration and alterations in liver enzyme levels .
Case Studies
- Study on Occupational Exposure : A study conducted by NIOSH highlighted that workers exposed to Direct Brown 95 exhibited elevated levels of benzidine in their urine, suggesting significant metabolic conversion and potential health risks associated with long-term exposure .
- Environmental Impact Assessment : Research indicated that Direct Brown 95 can persist in aquatic environments, posing risks to aquatic life due to its toxicity. Adsorption studies revealed that the dye can bind strongly to sediments, affecting the bioavailability of toxic compounds .
Properties
CAS No. |
16071-86-6 |
---|---|
Molecular Formula |
C31H18CuN6O9S.2Na C31H18CuN6Na2O9S |
Molecular Weight |
760.1 g/mol |
IUPAC Name |
copper;disodium;2-hydroxy-5-[[4-[4-[[6-hydroxy-2-oxido-3-[(2-oxido-5-sulfonatophenyl)diazenyl]phenyl]diazenyl]phenyl]phenyl]diazenyl]benzoate |
InChI |
InChI=1S/C31H22N6O9S.Cu.2Na/c38-26-12-9-21(15-23(26)31(42)43)34-32-19-5-1-17(2-6-19)18-3-7-20(8-4-18)33-37-29-28(40)14-11-24(30(29)41)35-36-25-16-22(47(44,45)46)10-13-27(25)39;;;/h1-16,38-41H,(H,42,43)(H,44,45,46);;;/q;+2;2*+1/p-4 |
InChI Key |
HZBTZQVWJPRVDN-UHFFFAOYSA-J |
SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)[O-])N=NC2=C(C(=C(C=C2)O)N=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=NC5=CC(=C(C=C5)O)C(=O)O)O)[O-].[Na+].[Na+].[Cu] |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C=CC(=C3[O-])N=NC4=C(C=CC(=C4)S(=O)(=O)[O-])[O-])O)N=NC5=CC(=C(C=C5)O)C(=O)[O-].[Na+].[Na+].[Cu+2] |
boiling_point |
Decomposes (NTP, 1992) |
melting_point |
Decomposes (NTP, 1992) |
physical_description |
C.i. direct brown 95 appears as dark brown microcrystals or charcoal black powder. (NTP, 1992) Dark brown or black solid; [CAMEO] |
solubility |
5 to 10 mg/mL at 67.1 °F (NTP, 1992) Sol in water; slightly sol in ethanol; insol in acetone. |
Origin of Product |
United States |
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